molecular formula C18H17BrN2O4S2 B12028682 3-(5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid CAS No. 618076-93-0

3-(5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

Cat. No.: B12028682
CAS No.: 618076-93-0
M. Wt: 469.4 g/mol
InChI Key: XYSCCMLLLPMVHR-PFONDFGASA-N
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Description

3-(5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a brominated indoline moiety, a thioxothiazolidinone ring, and a propanoic acid group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid typically involves multiple steps. The initial step often includes the bromination of an indoline derivative, followed by the formation of the thioxothiazolidinone ring through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperature, pressure, and pH to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-(5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid involves its interaction with specific molecular targets. The brominated indoline moiety and thioxothiazolidinone ring are believed to play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid stands out due to its unique combination of functional groups. The presence of the propanoic acid group adds to its versatility in chemical reactions and potential biological activities .

Properties

CAS No.

618076-93-0

Molecular Formula

C18H17BrN2O4S2

Molecular Weight

469.4 g/mol

IUPAC Name

3-[(5Z)-5-(5-bromo-1-butyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C18H17BrN2O4S2/c1-2-3-7-20-12-5-4-10(19)9-11(12)14(16(20)24)15-17(25)21(18(26)27-15)8-6-13(22)23/h4-5,9H,2-3,6-8H2,1H3,(H,22,23)/b15-14-

InChI Key

XYSCCMLLLPMVHR-PFONDFGASA-N

Isomeric SMILES

CCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CCC(=O)O)/C1=O

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CCC(=O)O)C1=O

Origin of Product

United States

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